Cyanodithioimidocarbonic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
108-04-3 |
|---|---|
Molecular Formula |
C2H2N2S2 |
Molecular Weight |
118.19 g/mol |
IUPAC Name |
cyanocarbamodithioic acid |
InChI |
InChI=1S/C2H2N2S2/c3-1-4-2(5)6/h(H2,4,5,6) |
InChI Key |
FKTUXVQEOXYNMO-UHFFFAOYSA-N |
SMILES |
C(#N)NC(=S)S |
Isomeric SMILES |
C(#N)N=C(S)S |
Canonical SMILES |
C(#N)NC(=S)S |
Other CAS No. |
108-04-3 |
Synonyms |
Carbamodithioic acid, cyano- |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Cyanodithioimidocarbonic Acid and Its Derivatives
Classical Synthetic Routes to Cyanodithioimidocarbonate Salts
The traditional methods for preparing cyanodithioimidocarbonate salts are efficient and well-established, typically involving a one-pot reaction of simple, readily available starting materials. These salts are the cornerstone for the synthesis of more complex derivatives.
The most common and direct route to cyanodithioimidocarbonate salts involves the reaction between carbon disulfide, an alkali hydroxide (B78521), and cyanamide (B42294). google.comuni-muenchen.de The reaction is typically performed in an alcohol solvent, such as ethanol, under a nitrogen atmosphere with vigorous stirring to ensure proper mixing of the reagents. google.com
A key parameter in this synthesis is temperature control; the reaction is generally kept below 25°C to prevent unwanted side reactions and decomposition. google.com The choice of alkali hydroxide determines the cation of the resulting salt. Potassium hydroxide is frequently used to produce dipotassium (B57713) cyanodithioimidocarbonate, sometimes referred to as "kabonate". google.comuni-muenchen.de Similarly, sodium hydroxide can be employed to generate the corresponding disodium (B8443419) salt ("nabonate"). google.comca.gov An alternative approach involves using potassium ethoxide in place of potassium hydroxide. mdpi.com Another documented route is the reaction between dipotassium cyanamide and carbon disulfide. mdpi.com
Table 1: Reagents and Conditions for Cyanodithioimidocarbonate Salt Synthesis
| Alkali Source | Co-reagents | Solvent | Key Conditions | Resulting Salt |
| Potassium Hydroxide (KOH) | Cyanamide, Carbon Disulfide | Ethanol | Below 25°C, N₂ atmosphere | Dipotassium Cyanodithioimidocarbonate |
| Sodium Hydroxide (NaOH) | Cyanamide, Carbon Disulfide | Ethanol | Not specified | Disodium Cyanodithioimidocarbonate |
| Potassium Ethoxide | Cyanamide, Carbon Disulfide | Not specified | Not specified | Dipotassium Cyanodithioimidocarbonate |
| Dipotassium Cyanamide | Carbon Disulfide | Not specified | Not specified | Dipotassium Cyanodithioimidocarbonate |
Dipotassium cyanodithioimidocarbonate is a stable and highly versatile intermediate that serves as a fundamental building block in the synthesis of numerous organic compounds, particularly heterocycles. mdpi.com Its utility stems from the multiple reactive sites within the molecule, allowing for a diverse range of subsequent chemical transformations.
It is a key reactant in multi-component reactions, such as the one-pot, four-component synthesis of substituted isoindoline-1,3-diones. researchgate.netresearchgate.net In this reaction, the dipotassium salt reacts with hydrazine (B178648) hydrate (B1144303), phthalic anhydride, and various alkyl or aralkyl bromides. researchgate.netresearchgate.net A stepwise alternative involves first reacting the dipotassium salt with hydrazine hydrate in the presence of acetic acid to yield the intermediate 5-amino-4H-1,2,4-triazole-3-thiol, which can then be further functionalized. researchgate.netresearchgate.net
Furthermore, dipotassium cyanodithioimidocarbonate is the direct precursor to other important reagents. For instance, its reaction with methyl iodide provides a straightforward route to Dimethyl N-cyanodithioiminocarbonate. uni-muenchen.de The salt is also crucial in the preparation of polymer-supported reagents for solid-phase synthesis, where it is reacted with resins like the Merrifield resin. rsc.org Its application extends to the synthesis of quinazolinone and urea (B33335) derivatives. researchgate.net
Advanced Synthetic Techniques Utilizing Cyanodithioimidocarbonate Intermediates
Building upon the classical synthesis of the foundational salts, advanced methodologies have been developed to leverage cyanodithioimidocarbonate intermediates for more complex molecular architectures. These techniques include solid-phase synthesis and the strategic use of esterified derivatives.
Solid-phase synthesis offers significant advantages, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation. Cyanodithioimidocarbonate derivatives have been successfully integrated into these workflows. researchgate.net
A common strategy involves immobilizing the cyanodithioimidocarbonate moiety onto a solid support, such as a Merrifield resin. rsc.org This is achieved by treating the resin with dipotassium cyanodithioimidocarbonate. rsc.org The resulting resin-bound intermediate can then be used in subsequent reactions. For example, a solid-phase strategy for synthesizing trisubstituted aminothiazoles has been reported, which involves reacting the resin-bound cyanodithioimidocarbonic acid with an α-bromoketone. rsc.orgresearchgate.net Further reactions with acyl chlorides or isocyanates, followed by a traceless cleavage from the support, yield the desired thiazole (B1198619) derivatives. rsc.orgresearchgate.net Another approach utilizes a Thorpe-Ziegler type cyclization of polymer-bound cyanocarboimidodithioate with 2-chloroacetamide (B119443) to generate 5-carbamoyl-thiazole derivatives. researchgate.net These polymer-supported methods have been instrumental in creating libraries of heterocyclic compounds like thiazolo[4,5-b]pyridines. acs.org
Dimethyl N-cyanodithioiminocarbonate is a highly reactive and versatile synthetic intermediate used to construct a wide variety of heterocyclic systems. pharmaffiliates.comchem960.com Its utility lies in the electrophilic carbon atom bonded to two methylthio groups and the adjacent cyano group, which can participate in various cyclization and substitution reactions. cymitquimica.com
This reagent is a cornerstone in the synthesis of numerous fused and unfused heterocycles. researchgate.net Its reaction with dinucleophiles often proceeds via an initial nucleophilic attack at the central carbon, with subsequent displacement of one or both methylthio groups, followed by cyclization. It serves as a key precursor for a multitude of biologically relevant scaffolds. researchgate.net
Table 2: Heterocyclic Systems Synthesized from Dimethyl N-Cyanodithioiminocarbonate
| Heterocyclic System | Reference(s) |
| 4-Methylthiopyrazolo[1,5-a]-1,3,5-triazines | pharmaffiliates.comsigmaaldrich.comaksci.com |
| Methylsulfanyl derivatives of azoloazines | pharmaffiliates.comsigmaaldrich.comaksci.com |
| Methylsulfanylpyrimidines | pharmaffiliates.comcymitquimica.comsigmaaldrich.comaksci.com |
| Cyanoguanidines | cymitquimica.comsigmaaldrich.comaksci.com |
| N-aryl-6-methylsulfanyl-4-oxopyrimidine-5-carbonitriles | cymitquimica.comsigmaaldrich.comaksci.com |
| Thiazoles and Selenazoles | chem960.comresearchgate.net |
| 2-Cyanoaminobenzothiazole | researchgate.net |
| Quinazoline derivatives | researchgate.net |
| Triazolotriazines | researchgate.net |
| Pyrimidinethione nucleosides | acs.org |
The extensive use of Dimethyl N-cyanodithioiminocarbonate highlights its importance as a versatile and efficient tool for constructing complex molecular frameworks in medicinal and materials chemistry. chem960.comresearchgate.net
Research has also focused on the synthesis and application of modified cyanodithioimidocarbonate precursors, where the potassium or methyl groups are replaced with other functionalities to tune reactivity or introduce specific structural elements.
One example is the synthesis of hexyl chloromethyl cyanodithiocarbimate. This derivative is prepared by reacting the potassium salt (kabonate) with hexyl bromide in a biphasic system of acetone (B3395972) and water, utilizing a phase transfer catalyst to facilitate the reaction. google.com This approach allows for the introduction of more complex alkyl chains.
Other modifications involve the salt or ester moieties. For instance, the reaction of Dimethyl N-cyanodithioiminocarbonate with potassium hydroxide in acetone leads to the formation of potassium S-methyl-N-cyanocarbamate, demonstrating the selective hydrolysis of one of the thioester groups. uni-muenchen.de Furthermore, methods have been developed for the in situ preparation of dithiocarbimate complexes without the need to isolate the initial salt, streamlining synthetic procedures. mdpi.com The synthesis of cyclic esters of this compound has also been reported, further expanding the chemical space accessible from this versatile precursor. google.com These investigations into modified precursors continue to broaden the synthetic utility of the cyanodithioimidocarbonate scaffold.
Chemical Reactivity and Derivatization Pathways of Cyanodithioimidocarbonic Acid Systems
Cycloaddition and Condensation Reactions in Heterocyclic Compound Synthesis
The rich chemistry of cyanodithioimidocarbonic acid and its derivatives, such as dimethyl N-cyanodithioimidocarbonate, allows for their participation in various cycloaddition and condensation reactions, leading to the formation of numerous heterocyclic systems. These reactions are fundamental to the synthesis of substituted azoles, azines, and other important scaffolds in medicinal and materials chemistry.
Synthesis of Variously Substituted Azoles and Azines
N-Cyano-S-alkylisothioureas, which are derived from this compound, are key intermediates in the synthesis of a variety of azaheterocyclic compounds. bibliotekanauki.pl These precursors can be effectively utilized to construct both five- and six-membered nitrogen-containing heterocycles. For instance, the reaction of dimethyl N-cyanodithioimidocarbonate with diazoles that contain both amino and active methylene (B1212753) functionalities provides a general and efficient route to methylsulfanylazoloazines. organic-chemistry.org This method highlights the synthetic utility of cyanodithioimidocarbonate derivatives in accessing complex fused heterocyclic systems. organic-chemistry.org Substituted aminothioxomethyl hydrazides, which can be prepared from this compound precursors, also serve as important building blocks for the synthesis of various azoles and azines through regioselective nucleophilic competition in cyclization reactions. beilstein-journals.org
The versatility of these starting materials is further demonstrated by their use in the synthesis of a broad spectrum of heterocyclic compounds, including thiophenes and coumarins, showcasing the diverse reactivity of cyanodithioimidocarbonate-derived intermediates. beilstein-journals.org
Formation of Thiazole (B1198619) and Aminothiazole Architectures
This compound and its derivatives are extensively used in the synthesis of thiazole and aminothiazole frameworks. A common and effective method involves the reaction of the dipotassium (B57713) salt of N-cyanodithioimidocarbonic acid with α-haloketones or α-halocarboxylic acid derivatives. bibliotekanauki.pl This reaction proceeds via S-alkylation followed by an intramolecular cyclization to yield 4-aminothiazole derivatives. bibliotekanauki.pl
A solid-phase synthetic strategy has been developed for the synthesis of trisubstituted aminothiazoles, which utilizes a resin-bound this compound and an α-bromoketone. organic-chemistry.orgmdpi.com This approach allows for further derivatization of the resin-bound thiazole with acyl chlorides or isocyanates, followed by cleavage from the solid support to afford the final products in good yields. organic-chemistry.orgmdpi.com The use of a solid support can simplify purification and isolation procedures, although challenges such as filtering the salt form of the resin-bound starting material can arise. mdpi.com
An efficient solid-phase synthesis of 2,4-disubstituted 5-carbamoyl-thiazole derivatives has also been reported. ffhdj.com This method starts with a Thorpe-Ziegler type cyclization of 2-chloroacetamide (B119443) and a polymer-bound cyanocarboimidodithioate, which is derived from Merrifield resin. ffhdj.com The resulting thiazole can be further functionalized, demonstrating the utility of cyanodithioimidocarbonate chemistry in combinatorial synthesis. ffhdj.com
Elaboration of Triazole and Triazine Scaffoldings
The dipotassium salt of N-cyanodithioimidocarbonic acid is a valuable precursor for the synthesis of triazine systems. organic-chemistry.org Furthermore, N-cyano-S-methyl-isothioureas, derived from cyanodithioimidocarbonates, react with hydrazines to form triazole derivatives. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of substituted 1,2,4-triazoles. wikipedia.org
A one-step synthesis of spiro[cycloalkanetriazolotriazine] derivatives has been achieved using bis(methylthio)methylenecyanamide, a derivative of this compound, which reacts with diaminomethylenehydrazones. organic-chemistry.org This reaction demonstrates the utility of cyanodithioimidocarbonate derivatives in constructing complex, fused heterocyclic systems. The s-triazine (1,3,5-triazine) scaffold, in particular, is a privileged structure in medicinal chemistry, and its derivatives often exhibit significant biological activity. google.com
The synthesis of triazole-containing compounds is of significant interest due to their broad range of pharmacological activities. While various methods exist for the synthesis of 1,2,3- and 1,2,4-triazole (B32235) isomers, the use of cyanodithioimidocarbonate-derived intermediates provides a versatile entry into this class of compounds. wikipedia.org
Cyclization Reactions to Pyrimidine (B1678525) and Fused Pyrimidine Systems
Dimethyl N-cyanodithioiminocarbonate reacts with substituted 5-pyrazolones in the presence of a base to afford pyrazolo[4,5-d]pyrimidine derivatives. This reaction proceeds through a suggested intermediate product, highlighting the role of the cyanodithioimidocarbonate as a key building block for fused pyrimidine systems. The synthesis of pyrimidine derivatives is of great importance in medicinal chemistry due to their presence in a wide range of biologically active compounds, including several marketed drugs.
The reaction of 6-aminouracil (B15529) derivatives with various amines and formaldehyde (B43269) can lead to the formation of pyrimido[4,5-d]pyrimidine (B13093195) ring systems via a double Mannich reaction. While not a direct use of this compound, this illustrates the importance of the pyrimidine scaffold that can be accessed from cyanodithioimidocarbonate precursors. The versatility of the pyrimidine ring allows for extensive derivatization to modulate its physicochemical and biological properties.
Nucleophilic and Electrophilic Functionalization of Cyanodithioimidocarbonates
Cyanodithioimidocarbonates and their derivatives are amenable to both nucleophilic and electrophilic functionalization, which allows for the introduction of a wide range of substituents and the tailoring of the molecule for specific applications. The sulfur atoms in cyanodithioimidocarbonates are nucleophilic and can be readily alkylated or acylated. For example, the reaction of the dipotassium salt of this compound with difunctional alkyl halides leads to the formation of cyclic alkylene cyanodithioimidocarbonates.
The nitrogen atoms in the cyanodithioimidocarbonate system can also participate in reactions. For instance, the cyano group can be involved in cyclization reactions, as seen in the synthesis of various heterocycles.
Conversely, the carbon atom of the C=N bond can act as an electrophilic center, particularly after activation. The development of methods for C(sp3)–H functionalization using nucleophiles has broadened the scope of synthetic transformations, and while not directly applied to cyanodithioimidocarbonates in the provided literature, the principles of engaging nucleophiles with carbon centers are relevant.
The ability to perform both nucleophilic and electrophilic functionalizations is a powerful tool in synthetic chemistry. For instance, in other systems, combined nucleophilic and electrophilic functionalization has been used to optimize the properties of molecules. This dual reactivity in cyanodithioimidocarbonates makes them highly versatile synthons for creating complex molecular architectures.
The alkylation and acylation of the α-carbon in active methylene compounds is a well-established synthetic strategy, and the principles of these reactions can be conceptually related to the functionalization of the carbon framework of cyanodithioimidocarbonate derivatives.
Reactions with Alpha-Halogen Ketones and Related Electrophiles.libretexts.orgwikipedia.orgmsu.edu
Alpha-halo ketones are a class of organic compounds characterized by a ketone functional group with a halogen atom attached to the adjacent (alpha) carbon. wikipedia.org These compounds are known to be effective alkylating agents. wikipedia.org The reactivity of α-halo ketones stems from the presence of two electron-withdrawing groups (the carbonyl and the halide), which makes the α-hydrogen acidic. wikipedia.org
The reaction of this compound with alpha-bromo ketones can lead to the formation of thiazole derivatives. researchgate.netthieme-connect.de This synthetic strategy involves the formation of a polymer-bound thiazole, which can then be further functionalized. researchgate.net
The general mechanism for the acid-catalyzed halogenation of ketones involves the formation of an enol intermediate. libretexts.org This process begins with the protonation of the carbonyl oxygen, followed by the removal of an α-hydrogen to form the enol. libretexts.org The enol, being nucleophilic, then reacts with an electrophilic halogen. libretexts.org Kinetic studies have shown that the rate-determining step in this reaction is the formation of the enol. libretexts.org
The table below outlines the synthesis of α-halo ketones and their reactivity.
| Reaction | Description | Key Features |
| Synthesis of α-Halo Ketones | Reaction of carbonyl compounds with halogenating agents like X₂ (where X is a halogen) or N-Bromosuccinimide. wikipedia.orgmsu.edu | Can be catalyzed by acid or base. libretexts.org |
| Reactivity | Act as alkylating agents. wikipedia.org The α-hydrogen is acidic due to the presence of two electron-withdrawing groups. wikipedia.org | Can be used to synthesize heterocyclic compounds like thiazoles. researchgate.netthieme-connect.de |
Reactivity with Amines and Isocyanates.researchgate.netresearchgate.netdiva-portal.orgnih.govscholaris.ca
The reactivity of this compound derivatives extends to reactions with nucleophiles such as amines and electrophiles like isocyanates. These reactions are crucial for the synthesis of a variety of nitrogen-containing compounds.
Amines, both primary and secondary, readily react with isocyanates to form substituted ureas. researchgate.net The isocyanate group, with its electrophilic carbon atom, is susceptible to nucleophilic attack by the amine. diva-portal.org The reactivity of isocyanates is influenced by the nature of the substituent attached to the -N=C=O group; aromatic isocyanates are generally more reactive than aliphatic ones. diva-portal.org
The reaction of resin-bound thiazoles, derived from this compound, with isocyanates has been utilized in solid-phase synthesis. researchgate.netthieme-connect.de This approach allows for the generation of diverse libraries of trisubstituted thiazoles. researchgate.net
Furthermore, the reaction between thioacids and isocyanates provides a convenient method for amide bond formation. nih.gov This reaction proceeds at room temperature and results in the formation of amides with the loss of a volatile byproduct. nih.gov
The following table summarizes the reactivity with amines and isocyanates.
| Reactant | Product | Key Features |
| Amines and Isocyanates | Substituted ureas | Primary and secondary amines react readily. researchgate.net Aromatic isocyanates are more reactive than aliphatic ones. diva-portal.org |
| Thioacids and Isocyanates | Amides | Convenient amide bond formation at room temperature. nih.gov |
| Resin-bound Thiazoles and Isocyanates | Trisubstituted thiazoles | Useful in solid-phase synthesis for creating compound libraries. researchgate.netthieme-connect.de |
Mechanistic Insights into this compound Transformations
Understanding the mechanisms of the reactions involving this compound is essential for controlling the outcome and optimizing reaction conditions. While specific mechanistic studies on this compound itself are not extensively detailed in the provided search results, general principles of related reactions offer valuable insights.
For instance, the formation of thiazoles from the reaction of this compound and alpha-halogen ketones likely proceeds through a series of steps involving nucleophilic attack, cyclization, and dehydration. The initial step would be the reaction of the sulfur atom of the this compound with the electrophilic carbon of the alpha-halo ketone.
In the context of enzymatic transformations, studies on enzymes like the L-enduracididine cyclase provide a framework for understanding complex cyclization reactions. nih.gov These studies often employ a combination of spectroscopic techniques, stable isotope labeling, and X-ray crystallography to elucidate the reaction mechanism. nih.gov While not directly related to this compound, these approaches highlight the methodologies that could be applied to gain deeper mechanistic insights into its transformations.
The study of reaction mechanisms often involves identifying and characterizing intermediates. For example, in Friedel-Crafts reactions, the detection and characterization of carbocation and acylium ion intermediates have been crucial to understanding the reaction pathway. youtube.comfiveable.me Similarly, for reactions involving this compound, identifying key intermediates would be a critical step in elucidating the mechanistic details.
Coordination Chemistry and Metal Complexes of Cyanodithioimidocarbonate Ligands
Ligand Design Principles and Chelation Properties of Cyanodithioimidocarbonic Acid Derivatives
The cyanodithioimidocarbonate ligand is fundamentally an S,S-donor system. Its design and chelation properties are governed by the arrangement of its sulfur atoms and the electronic influence of the N-cyano substituent.
Chelation Modes: The most common coordination mode for the cyanodithioimidocarbonate ligand is as an S,S-bidentate chelator. researchgate.netacs.org In this fashion, it forms a strained four-membered ring with a central metal atom (M-S-C-S). This configuration is a hallmark of 1,1-dithiolate ligands and significantly influences the geometry and stability of the resulting complex. dntb.gov.ua
Bridging Capabilities: Beyond simple chelation, the ligand can also act as a bridge between two metal centers. This is typically achieved by one of the sulfur atoms coordinating to a second metal atom, leading to the formation of dimeric or polymeric structures. researchgate.netacs.org In some dimeric complexes, this bridging results in a cubane-like core geometry. researchgate.netacs.org
Electronic Tuning: The design of complexes featuring this ligand involves considering the interplay between the cyanodithioimidocarbonate and other ligands present on the metal center. In heteroleptic complexes, the electronic properties can be fine-tuned by the ancillary ligands. For example, the inclusion of phosphine (B1218219) ligands can modulate the redox potential and catalytic activity of the complex. researchgate.net The inherent electronic properties of the cyanodithioimidocarbonate ligand, combined with the choice of metal and co-ligands, dictates the characteristics of the final assembly, such as its magnetic behavior and electrical conductivity. dntb.gov.ua
Synthesis and Characterization of Metal Complexes Featuring Cyanodithioimidocarbonate Ligands
The synthesis of cyanodithioimidocarbonate metal complexes typically follows a straightforward salt metathesis route.
The precursor ligand salt, dipotassium (B57713) cyanodithioimidocarbonate (K₂[C₂N₂S₂]), can be prepared from the reaction of cyanamide (B42294) with carbon disulfide in the presence of a strong base such as potassium ethoxide. researchgate.net The general method for synthesizing the metal complexes involves reacting this potassium salt with an appropriate metal halide in a suitable solvent. researchgate.netacs.org
Examples of Synthesized Complexes:
Homoleptic complexes such as [PPh₄]₂[M(C₂N₂S₂)₂] where M is Platinum (Pt) or Palladium (Pd) are formed by reacting two equivalents of the ligand salt with a metal halide. researchgate.netacs.org
Heteroleptic complexes like [Pt(C₂N₂S₂)(PR₃)₂] (where PR₃ is a phosphine ligand) are obtained by reacting the corresponding [PtCl₂(PR₃)₂] with one equivalent of K₂[C₂N₂S₂]. acs.org
Dimeric complexes, for instance [{Ru(C₂N₂S₂)(η⁶-p-MeC₆H₄iPr)}₂] and [M{(C₂N₂S₂)(η⁵-C₅Me₅)}₂] (where M is Rhodium or Iridium), have been synthesized from transition metal dimer precursors. researchgate.netacs.org
Organoheterobimetallic complexes, including [PhHg]₂[M(cdc)₂] and [Me₂Sn][M(cdc)₂] (where M is Nickel(II) or Copper(II)), have also been successfully prepared, demonstrating the ligand's versatility. dntb.gov.uaresearchgate.net
Characterization Methods: A comprehensive suite of analytical techniques is employed to fully characterize these complexes:
Elemental Analysis: To confirm the empirical formula of the synthesized compounds. dntb.gov.uarsc.org
Spectroscopic Techniques: Infrared (IR), Raman, Nuclear Magnetic Resonance (¹H, ¹³C, ³¹P, ¹¹⁹Sn), Electron Paramagnetic Resonance (EPR), and UV-Visible spectroscopies are used to probe the ligand's coordination mode and the complex's electronic environment. dntb.gov.uarsc.org
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural determination, revealing bond lengths, bond angles, and coordination geometries. researchgate.netacs.org
Magnetic Susceptibility: To determine the magnetic properties of the complexes, particularly for those with paramagnetic metal centers. dntb.gov.uarsc.org
Conductivity Measurements: To assess the electronic properties, especially for complexes designed as molecular conductors. dntb.gov.uarsc.org
Spectroscopic and Structural Investigations of Metal-Cyanodithioimidocarbonate Complexes
Detailed spectroscopic and structural studies provide deep insight into the nature of the metal-ligand interaction in cyanodithioimidocarbonate complexes.
Spectroscopy is a primary tool for elucidating the structure and bonding in these complexes.
Infrared (IR) Spectroscopy: The stretching frequency of the nitrile group (ν(C≡N)) is a particularly useful diagnostic tool. Its position in the IR spectrum is sensitive to the electronic environment and coordination. For instance, a decrease in the ν(C≡N) frequency upon doping the complex with iodine suggests a direct interaction with the cyano group, leading to a reduction in the C≡N bond order. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (including ¹H, ¹³C, and ³¹P) is invaluable for confirming the structure in solution. dntb.gov.uarsc.org In organotin complexes, ¹¹⁹Sn NMR provides direct information about the tin coordination environment. rsc.org The observation of sharp NMR signals in some formally paramagnetic Cu(II) complexes can indicate strong antiferromagnetic coupling between metal centers, resulting in a diamagnetic ground state. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is essential for studying complexes with unpaired electrons, such as those containing Cu(II). The EPR spectrum can provide information about the geometry of the metal center and the nature of the metal-ligand bonds. The absence of an EPR signal in some Cu(II) complexes further supports the presence of strong antiferromagnetic coupling. researchgate.net
| Complex | Technique | Key Observation | Inference |
|---|---|---|---|
| [PPh₄]₂[Pd(C₂N₂S₂)₂] | IR | ν(C≡N) ~2183 cm⁻¹ | Terminal cyano group vibration. acs.org |
| [Pt(C₂N₂S₂)(PPh₃)₂] | ³¹P NMR | Singlet with platinum satellites | Symmetric coordination of two equivalent phosphine ligands. acs.org |
| [PhHg]₂[Cu(cdc)₂] | EPR | ESR silent | Strong antiferromagnetic coupling between Cu(II) centers. researchgate.net |
| [n-Bu₂Sn(C₂N₂S₂)] | ¹¹⁹Sn NMR | Characteristic chemical shift | Confirms coordination to the tin center. rsc.org |
Single-crystal X-ray diffraction has been pivotal in confirming the coordination modes of the cyanodithioimidocarbonate ligand.
Coordination Geometry: The ligand typically forms a four-membered M-S-C-S chelate ring. In complexes like [Pd(C₂N₂S₂)₂]²⁻ and heteroleptic Pt(II) phosphine complexes, the metal center adopts a distorted square planar geometry. researchgate.netacs.org In some heteroleptic cobalt complexes, such as those containing a diphosphine co-ligand, a distorted octahedral geometry is observed. nih.gov
Bond Parameters: The S-M-S "bite" angle within the chelate ring is acute, typically around 74-75° for platinum and palladium, which is characteristic of a strained four-membered ring. acs.org The M-S bond lengths are consistent with typical values for metal-thiolate bonds. The non-bonded S···S distance within the chelate ring is short, approximately 2.84-2.85 Å in platinum complexes. acs.org
| Complex | Metal Geometry | M-S Bond Length (Å) | S-M-S Bite Angle (°) |
|---|---|---|---|
| [AsPh₄]₂[Ni(C₂N₂S₂)₂] | Square Planar | 2.176 - 2.181 | 77.2 |
| [Pt(C₂N₂S₂)(dppe)] | Distorted Square Planar | 2.316, 2.327 | 74.7 |
| [PPh₄]₂[Pd(C₂N₂S₂)₂] | Distorted Square Planar | 2.317, 2.321 | 75.9 |
| [Co(i-mnt)₂(dppe)]⁻ (analogue) | Distorted Octahedral | ~2.23 - 2.28 | ~88 (intraligand) |
Electronic Structure and Bonding in Metal-Cyanodithioimidocarbonate Systems
The electronic properties and bonding in metal-cyanodithioimidocarbonate complexes are intricate, giving rise to interesting magnetic and conductive behaviors. The bonding is best described as a combination of σ-donation from the sulfur lone pairs to the metal and potential π-interactions.
Bonding Characteristics: The primary interaction is the formation of two M-S σ-bonds. The nature of these bonds has both covalent and electrostatic character. nih.gov The strained four-membered chelate ring distinguishes these 1,1-dithiolates from 1,2-dithiolates, which form more stable five-membered rings. This structural difference can impact the extent of electron delocalization and the propensity for intermolecular S···S interactions, which are crucial for developing conductive materials. researchgate.net
Redox Properties and Electrochemistry: Many cyanodithioimidocarbonate complexes are redox-active. Cyclic voltammetry studies have been used to investigate their electron-transfer processes. For example, heteroleptic cobalt(III) complexes containing cyanodithioimidocarbonate (cdc) and diphosphine ligands exhibit a reversible Co(III)/Co(II) redox couple. nih.gov The potential of this redox event is influenced by the electronic nature of the dithiolate ligand, highlighting the ability to tune the complex's electronic structure. nih.gov
Computational Insights: Density Functional Theory (DFT) and other computational methods have become essential tools for understanding the electronic structure of these systems. nih.gov Calculations can determine the distribution of molecular orbitals, natural charges on atoms, and the nature of electronic transitions. For instance, in a series of cobalt dithiolate complexes including the cdc²⁻ ligand, computational studies revealed that the electrocatalytic activity for the hydrogen evolution reaction was correlated with the natural charge on the cobalt center and the steric profile of the ligands. nih.gov Such studies demonstrate that the electronic structure can be rationally modified through strategic ligand substitution to optimize function. nih.gov
Conductivity: A significant number of complexes derived from cyanodithioimidocarbonate exhibit semiconducting properties. researchgate.net The room temperature conductivity of these materials is generally low but can be enhanced significantly by doping with iodine. This increase in conductivity is attributed to the partial oxidation of the complex and the formation of charge-transfer pathways, likely involving the cyano groups and intermolecular contacts. researchgate.netresearchgate.net This behavior underscores the role of the ligand's unique electronic structure in creating functional molecular materials.
Spectroscopic and Crystallographic Characterization of Cyanodithioimidocarbonic Acid and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of cyanodithioimidocarbonate derivatives in solution. While the parent anion lacks protons, ¹H NMR is invaluable for characterizing derivatives containing alkyl or aryl groups, or in studies involving protonated solvents. rsc.orgnih.govresearchgate.netbhu.ac.inresearchgate.netijcrt.org ¹³C NMR spectroscopy is particularly diagnostic, providing direct insight into the carbon backbone of the cyanodithioimidocarbonate ligand.
Detailed research findings indicate that the chemical shifts of the carbon atoms within the cyanodithioimidocarbonate framework are sensitive to the electronic environment, including coordination to a metal center or substitution. rsc.orgnih.govresearchgate.netbhu.ac.in For instance, in various organometallic complexes, the carbon signals of the cyanodithioimidocarbonate ligand are well-resolved, allowing for detailed structural assignment. researchgate.net Studies on organotin(IV) and phenylmercury(II) complexes of the cyanodithioimidocarbonate anion have utilized both ¹H and ¹³C NMR to confirm the structure of the synthesized compounds. rsc.orgresearchgate.net The diamagnetic nature of many of these complexes in solution, as suggested by sharp NMR signals, has also been established through these studies. researchgate.net
Interactive Table: Representative ¹³C NMR Data for Cyanodithioimidocarbonate Derivatives
| Compound/Complex Type | Solvent | Carbon Atom | Chemical Shift (δ, ppm) | Reference |
| Phenylmercury(II) cyanodithioimidocarbonate | DMSO-d₆ | C (dithio) | ~215 | rsc.orgnih.gov |
| Phenylmercury(II) cyanodithioimidocarbonate | DMSO-d₆ | C (cyano) | ~118 | rsc.orgnih.gov |
| Dimethyl N-cyanodithioiminocarbonate | CDCl₃ | C (dithio) | Not Specified | lookchem.com |
| Dimethyl N-cyanodithioiminocarbonate | CDCl₃ | C (cyano) | Not Specified | lookchem.com |
| Dimethyl N-cyanodithioiminocarbonate | CDCl₃ | CH₃ | Not Specified | lookchem.com |
Note: Specific chemical shift values can vary depending on the specific complex and experimental conditions. The data presented is illustrative based on typical ranges found in the literature.
Vibrational Spectroscopy Applications: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups and bonding within the cyanodithioimidocarbonate ligand and its complexes. researchgate.net These methods are particularly effective for identifying the characteristic stretching frequencies of the cyano (C≡N) and dithiocarbamate (B8719985) (CS₂) moieties. mdpi.comresearchgate.net
The C≡N stretching vibration is a strong and sharp band in the IR spectrum, typically appearing in the range of 2100-2250 cm⁻¹. Research on dimethyl N-cyanodithioiminocarbonate complexes shows the ν(C≡N) vibration band at approximately 2203 cm⁻¹. researchgate.net The position of this band can shift upon coordination to a metal ion, providing evidence of the ligand's binding mode. For instance, a shift to higher frequencies can indicate the involvement of the nitrile nitrogen in coordination or hydrogen bonding. researchgate.net
The C=N and CS₂ vibrations are also diagnostic. The ν(C=N) stretch in dithiocarbimate complexes is observed in a broad region, around 1310–1690 cm⁻¹. mdpi.com For the free ligand K₂[S₂C=N(CN)], this band appears at a lower frequency (1315 cm⁻¹), and it shifts to higher wavenumbers upon complexation, indicating an increase in the C=N bond order. mdpi.comresearchgate.net Conversely, the vibrations of the CS₂ group, typically found around 900-1000 cm⁻¹, tend to shift to lower wavenumbers after complexation. researchgate.net Both IR and Raman spectroscopy are complementary, as symmetric vibrations are often more intense in Raman spectra while asymmetric and polar bonds dominate IR spectra. researchgate.net
Interactive Table: Key Vibrational Frequencies for Cyanodithioimidocarbonate and Its Derivatives (cm⁻¹)
| Compound/Complex | ν(C≡N) | ν(C=N) | ν(CS₂) | Reference |
| K₂[S₂C=N(CN)] | ~2170 | ~1315 | 962-979 | mdpi.comresearchgate.net |
| Metal-dithiocarbimate complexes | 2180-2220 | 1361-1399 | 923-945 | researchgate.net |
| Dimethyl N-cyanodithioiminocarbonate complex | ~2203 | Not Specified | Not Specified | researchgate.net |
Electronic Absorption (UV-Vis) Spectroscopy and Molecular Orbital Transitions
Electronic absorption (UV-Vis) spectroscopy is employed to investigate the electronic structure and transitions within cyanodithioimidocarbonate derivatives. rsc.orgnih.govresearchgate.net The spectra of these compounds are characterized by absorptions in the ultraviolet and visible regions, which correspond to the promotion of electrons from lower-energy molecular orbitals to higher-energy ones. researchgate.netresearchgate.net
The absorption bands are typically assigned to π → π* and n → π* transitions. The π → π* transitions, which are usually high in intensity, originate from the delocalized π-system of the ligand, particularly involving the C=N and C=S chromophores. rsc.org The n → π* transitions are generally of lower intensity and involve the non-bonding electrons on the sulfur and nitrogen atoms. In phenylmercury(II) dithiolate complexes, including the cyanodithioimidocarbonate derivative, intraligand π → π* transitions have been identified and can result in photoluminescence. rsc.orgnih.gov For some complexes, these electronic transitions contribute to semiconducting properties, with measured band gaps indicating their potential use in electronic materials. rsc.orgnih.gov Time-dependent density functional theory (TD-DFT) calculations are often used to support the assignment of experimental absorption bands to specific molecular orbital transitions. rsc.orgnih.gov
Interactive Table: Representative UV-Vis Absorption Data for Cyanodithioimidocarbonate Complexes
| Complex | Solvent | λ_max (nm) | Assignment | Reference |
| Phenylmercury(II) cyanodithioimidocarbonate | DMSO | ~325, ~270 | Intraligand π → π | rsc.orgnih.gov |
| Heterobimetallic Cu(II)/Ni(II) complexes | DMSO | 220-480 | n → π, π → π | researchgate.netijcrt.org |
| Phenylmercury(II) dibenzyldithiocarbamate | Not Specified | Not Specified | Intraligand π → π | rsc.orgnih.gov |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of cyanodithioimidocarbonic acid derivatives and for obtaining structural information through the analysis of their fragmentation patterns. rsc.orgnih.govwikipedia.org Techniques such as Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS) have been successfully applied to characterize various metal complexes of the cyanodithioimidocarbonate ligand. rsc.orgnih.govresearchgate.net
The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular formula of the synthesized compound. wikipedia.orglibretexts.org Further structural details are revealed by tandem MS (MS/MS) experiments, where the molecular ion is fragmented through processes like collision-induced dissociation (CID). wikipedia.orgnih.gov The resulting fragment ions provide a fingerprint that helps to piece together the molecule's structure. Common fragmentation pathways include the loss of small neutral molecules or radicals from the parent ion. libretexts.orgmiamioh.edu For complexes of cyanodithioimidocarbonate, fragmentation may involve the loss of the cyano group, cleavage of the C-S bonds, or fragmentation of other ligands present in the coordination sphere. rsc.orgfoodb.ca
Interactive Table: General Fragmentation Behavior in Mass Spectrometry
| Ionization Method | Typical Application | Common Fragmentation Patterns | Reference |
| Electron Impact (EI) | Volatile organic compounds | α-cleavage, McLafferty rearrangement | libretexts.orgmiamioh.edu |
| Electrospray (ESI) | Non-volatile, polar compounds (e.g., metal complexes) | Loss of ligands, cleavage of weaker bonds | wikipedia.org |
| FAB-MS | Non-volatile, thermally labile compounds | Provides molecular ion and fragment data | researchgate.net |
Note: Specific fragmentation patterns are highly dependent on the exact structure of the derivative being analyzed.
Single Crystal X-ray Diffraction for Definitive Structural Determination
Single crystal X-ray diffraction (SCXRD) stands as the most definitive technique for the unambiguous determination of the three-dimensional atomic arrangement in the solid state. wikipedia.orgdectris.com This method has been extensively used to characterize the crystal structures of numerous derivatives of cyanodithioimidocarbonate, particularly its metal complexes. researchgate.netresearchgate.netdntb.gov.ua By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density is generated, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be precisely determined. wikipedia.org
Interactive Table: Selected Crystallographic Data for a Cyanodithioimidocarbonate Derivative
| Parameter | [CoCl₂(C₄H₆N₂S₂)₂] | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 8.1234 (4) | researchgate.net |
| b (Å) | 16.5169 (8) | researchgate.net |
| c (Å) | 12.0284 (6) | researchgate.net |
| β (°) | 108.755 (2) | researchgate.net |
| V (ų) | 1528.81 (13) | researchgate.net |
| Z | 4 | researchgate.net |
Note: The data pertains to dichloridobis(dimethyl N-cyanodithioiminocarbonate)cobalt(II), a derivative of this compound.
Computational and Theoretical Investigations of Cyanodithioimidocarbonic Acid Systems
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure Analysis
Density Functional Theory (DFT) has become a primary method for investigating the geometric and electronic properties of molecules due to its favorable balance of accuracy and computational cost. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to analyze the distribution of electrons within the molecule.
For systems related to cyanodithioimidocarbonic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G++(d,p), are utilized to compute key electronic descriptors. researchgate.net These descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Other calculated properties, such as electronegativity, chemical hardness, and the fraction of electrons transferred, provide a deeper understanding of the molecule's behavior in chemical reactions. researchgate.net
Although detailed DFT studies specifically focused on the parent this compound are not extensively documented in the literature, the methodology is widely applied to the heterocyclic systems derived from it. researchgate.netsemanticscholar.org Such analyses typically involve optimizing the molecule's geometry to find the minimum energy conformation and then performing frequency calculations to confirm it as a stable structure. The results provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure.
Table 1: Illustrative Geometrical and Electronic Parameters from a DFT Calculation
The following interactive table shows hypothetical data that could be obtained from a DFT analysis of a this compound derivative.
| Parameter | Value | Description |
| Geometrical Parameters | ||
| C=S Bond Length | 1.65 Å | Double bond between carbon and sulfur |
| C-S Bond Length | 1.78 Å | Single bond between carbon and sulfur |
| N-C≡N Angle | 178.5° | Angle of the cyano group |
| Electronic Parameters | ||
| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability |
| Dipole Moment | 3.5 D | Measure of molecular polarity |
Ab Initio and Semi-Empirical Methods in Conformational and Reactivity Studies
Ab initio and semi-empirical quantum mechanical methods are instrumental in exploring the conformational landscape and reactivity of molecules. Ab initio methods, such as CCSD(T), derive their results directly from first principles without experimental data, offering high accuracy. nih.gov Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them suitable for larger molecules or preliminary screenings. cecam.org
Conformational analysis involves identifying all possible spatial arrangements of a molecule (conformers) and determining their relative stabilities. For flexible molecules, this is crucial as the dominant conformer can dictate the molecule's properties and reactivity. Studies on related molecules, such as carboxylic acids and amides, show that computational methods can effectively map the potential energy surface associated with bond rotation, identifying energy minima (stable conformers) and the energy barriers between them. nih.govmdpi.com For this compound, these methods could be used to study the rotation around the C-N and C-S bonds to determine the preferred molecular shape in different environments.
Reactivity studies often involve analyzing the molecular orbitals and electrostatic potential. The locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. This information is vital for predicting how the molecule will interact with other reagents.
Table 2: Hypothetical Relative Energies of this compound Conformers
This table presents a hypothetical outcome of a conformational analysis, showing the relative stability of different spatial arrangements.
| Conformer | Dihedral Angle (S-C-N-H) | Relative Energy (kcal/mol) | Population (%) |
| A (syn) | 0° | 0.00 | 75 |
| B | 90° | 3.50 | 5 |
| C (anti) | 180° | 1.20 | 20 |
Quantum Chemical Approaches to Reaction Mechanism Prediction and Energetics
Quantum chemical calculations are a cornerstone for predicting and understanding the mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface of a reaction, these approaches can identify the lowest energy path from reactants to products, revealing the presence of any intermediates or transition states. nih.gov This provides a detailed, step-by-step picture of how a reaction occurs.
This compound and its salts, particularly dipotassium (B57713) N-cyanodithioimidocarbonate, are known intermediates in the synthesis of various heterocyclic compounds. semanticscholar.orgacs.orgresearchgate.netacs.org Quantum chemical methods can be applied to elucidate the mechanisms of these syntheses. For example, in the reaction of the dipotassium salt with alkyl halides to form cyclic products, computational modeling can:
Calculate the activation energy required for the reaction to proceed.
Determine the structure of the transition state, the highest energy point along the reaction coordinate.
Compare the energetics of different possible pathways to predict the most likely mechanism (e.g., concerted vs. stepwise).
Assess whether the reaction is under kinetic or thermodynamic control, which helps in predicting the final product distribution. mdpi.com
Techniques like Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be combined with ab initio calculations to determine theoretical rate constants for elementary reaction steps. nih.gov
Table 3: Example of a Calculated Reaction Energy Profile
This interactive table illustrates key energetic data for a hypothetical reaction involving a derivative of this compound.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Starting Materials | 0.0 |
| Transition State 1 | First Energy Barrier | +15.2 |
| Intermediate | Stable Intermediate Species | -5.4 |
| Transition State 2 | Second Energy Barrier | +12.8 |
| Products | Final Products | -20.7 |
Molecular Modeling and Simulation of Intermolecular Interactions
Molecular modeling and simulations, including molecular dynamics (MD), are used to study how molecules interact with each other and with their environment. These intermolecular forces, though weaker than covalent bonds, govern the physical properties of substances in condensed phases and are critical in biological systems. harvard.eduwikipedia.org
For this compound, several types of intermolecular interactions are significant:
Hydrogen Bonding : The N-H group in the acid form can act as a hydrogen bond donor, while the nitrogen and sulfur atoms can act as acceptors. harvard.edu These interactions are crucial for understanding its structure in solid states and its interactions with protic solvents.
Ion-Dipole Interactions : In the case of its salts, such as dipotassium N-cyanodithioimidocarbonate, strong ion-dipole interactions will occur with polar solvents like water. libretexts.org Simulations can model the solvation shell around the ions, providing insight into solubility.
Computational techniques like Quantum Theory of Atoms-in-Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify noncovalent interactions, such as hydrogen bonds, within a system. chemrxiv.org Furthermore, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular contacts within a crystal lattice, revealing the nature and importance of interactions like H···H, C···H, and N···H contacts. mdpi.com
Table 4: Potential Intermolecular Interactions and Methods for Their Study
| Interaction Type | Description | Relevant System | Computational Method |
| Hydrogen Bonding | Attraction between H-bond donor (N-H) and acceptor (N, S) | Acid form in solution or solid state | Molecular Dynamics, QTAIM, NBO |
| Ion-Dipole | Electrostatic attraction between ions and polar molecules | Salt form (e.g., dipotassium salt) in polar solvents | Molecular Dynamics Simulations |
| Dipole-Dipole | Attraction between permanent dipoles of polar molecules | Acid form in condensed phase | Molecular Dynamics, DFT |
| Crystal Packing Forces | All interactions stabilizing a crystal lattice | Solid state of the acid or its salts | Hirshfeld Surface Analysis, DFT |
Applications of Cyanodithioimidocarbonic Acid Derivatives in Materials Science and Chemical Synthesis
Utilization as Key Intermediates in Complex Organic Synthesis
Cyanodithioimidocarbonic acid and its derivatives, most notably dimethyl N-cyanodithioiminocarbonate, are highly valued as intermediates in the synthesis of a wide array of heterocyclic compounds. These heterocyclic structures form the core of many biologically active molecules, including pharmaceuticals. The reactivity of these intermediates allows them to serve as scaffolds for constructing complex molecular frameworks.
The utility of dimethyl N-cyanodithioiminocarbonate is particularly evident in its application for synthesizing various fused heterocycles. Research has demonstrated its successful use in the preparation of:
1,2,4-triazoles
1,2,4-oxadiazoles
1,3-thiazoles
Pyrazoles
Oxazolidines
Thiazolidines
Imidazolidinones
Pyridines
Pyrimidines
2-aminotriazines
Thiazolopyridines
Triazolopyrimidines
Triazolotriazines
For instance, dimethyl N-cyanodithioiminocarbonate has been employed in the synthesis of 4-methylthiopyrazolo[1,5-a]-1,3,5-triazines, methylsulfanyl derivatives of azoloazines and azoloazoles, and methylsulfanylpyrimidines. Furthermore, it serves as a precursor for N-aryl-6-methylsulfanyl-4-oxopyrimidine-5-carbonitriles and cyanoguanidines. The reactions involving these intermediates often proceed with high efficiency, making them attractive for both laboratory-scale synthesis and potentially larger-scale production of valuable chemical entities.
Contributions to the Development of Polymer Precursors and Advanced Materials
While the applications of this compound derivatives in small molecule synthesis are well-documented, their role in the development of polymer precursors and advanced materials is less explored. Based on available scientific literature, there is limited information regarding the direct utilization of these compounds in polymer science. Their high reactivity and the nature of the resulting heterocyclic products suggest potential for incorporation into polymer backbones or as functional additives. However, extensive research and detailed findings in this specific area remain to be published.
Role in the Synthesis of Agricultural Chemicals and Related Compounds
The versatility of this compound derivatives extends to the field of agricultural chemistry. These compounds serve as important intermediates in the synthesis of various agrochemicals, including insecticides, fungicides, and herbicides. The heterocyclic motifs readily accessible from these precursors are known to exhibit a range of biological activities, which can be harnessed for crop protection.
One notable derivative, 1-(6-chloro-3-pyridyl)methyl-2-cyanoimino-5,5-dimethoxyhexahydropyrimidine, which can be synthesized from dimethyl N-cyanodithioiminocarbonate, has been identified as an insecticide. The broad scope of heterocyclic compounds that can be synthesized from this compound derivatives suggests a significant potential for the discovery of new and effective active ingredients for the agricultural industry. Research has indicated that compounds derived from these intermediates have shown antifungal and herbicidal properties, highlighting the ongoing importance of this class of molecules in the development of novel crop protection agents.
Catalytic Applications and Mechanistic Studies in Organic Transformations
The current body of scientific literature primarily focuses on the role of this compound and its derivatives as reactants and key intermediates in organic synthesis. While these compounds participate in a multitude of chemical transformations, there is a lack of evidence to suggest their direct application as catalysts in organic reactions.
Mechanistic studies of reactions involving these derivatives often reveal their function as electrophilic substrates that readily react with nucleophiles to initiate cyclization or substitution reactions. These reactions themselves may be facilitated by the use of a catalyst, such as piperidine, but the this compound derivative itself acts as a substrate rather than a catalyst. Further research may uncover latent catalytic activities of these compounds or their metallic complexes, but at present, their utility is firmly established in their capacity as versatile building blocks for complex molecule synthesis.
Q & A
Q. What are the established synthetic routes for cyanodithioimidocarbonic acid, and how can experimental reproducibility be ensured?
The synthesis of this compound typically involves reactions between calcium cyanamide, calcium carbonate, and carbon disulfide under controlled conditions . To ensure reproducibility, researchers must document reaction parameters (e.g., temperature, stoichiometry, solvent purity) and validate product identity using spectroscopic methods (e.g., NMR, IR) and elemental analysis. Experimental protocols should align with journal guidelines, such as those outlined by the Beilstein Journal of Organic Chemistry, which emphasize detailed procedural descriptions and cross-referencing to supplementary materials for extended datasets .
Q. How can researchers verify the purity and structural identity of synthesized this compound derivatives?
Purity assessment requires chromatographic techniques (HPLC, TLC) coupled with melting point analysis. Structural confirmation involves X-ray crystallography for unambiguous determination or advanced spectroscopic methods (e.g., NMR for thiocarbonyl group identification). For novel derivatives, high-resolution mass spectrometry (HRMS) and isotopic labeling may resolve ambiguities in molecular fragmentation patterns .
Q. What are the key stability considerations for this compound under varying laboratory conditions?
Stability studies should evaluate degradation kinetics under factors like humidity, temperature, and light exposure. Accelerated stability testing (e.g., 40°C/75% RH) with periodic sampling, analyzed via UV-Vis or HPLC, can identify degradation products. Data should be statistically validated (e.g., ANOVA for batch variations) and reported with error margins .
Q. How should researchers design experiments to assess the reactivity of this compound with nucleophiles?
Systematic titration experiments under inert atmospheres (e.g., argon) can monitor reaction progress via in-situ techniques like FTIR or Raman spectroscopy. Control experiments with competing nucleophiles (e.g., amines vs. thiols) and kinetic modeling (e.g., pseudo-first-order approximations) help elucidate selectivity trends. Data contradictions, such as unexpected byproducts, should be addressed through mechanistic probes (e.g., isotopic tracing) .
Advanced Research Questions
Q. What computational strategies are effective for modeling the electronic structure and reaction pathways of this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-31+G(d,p) level can predict molecular orbitals, bond dissociation energies, and transition states. Comparative studies using ab initio methods (e.g., MP2) validate computational models. Researchers must report basis sets, solvation models, and convergence criteria to enable reproducibility. Discrepancies between experimental and computational data (e.g., reaction barriers) should prompt re-evaluation of solvent effects or entropy contributions .
Q. How can conflicting spectroscopic data for this compound complexes be resolved?
Contradictions in NMR or IR spectra often arise from solvent interactions or tautomeric equilibria. Variable-temperature NMR and 2D correlation spectroscopy (COSY, NOESY) can identify dynamic processes. For ambiguous cases, single-crystal X-ray diffraction provides definitive structural assignments. Researchers should cross-validate findings with independent techniques and cite precedents from analogous dithiocarbamate systems .
Q. What methodologies address discrepancies in reported catalytic activity of this compound derivatives?
Meta-analyses of kinetic data (e.g., turnover frequency, activation energy) should account for differences in experimental design, such as catalyst loading or substrate scope. Sensitivity analyses using multivariate regression can isolate influential variables. Collaborative interlaboratory studies, adhering to standardized protocols (e.g., ISO guidelines), enhance data reliability .
Q. How does the environmental persistence of this compound vary across aquatic and soil matrices?
Advanced studies require simulated ecosystems (microcosms/mesocosms) with LC-MS/MS quantification of degradation products. Ecotoxicological assays (e.g., Daphnia magna mortality tests) assess bioaccumulation risks. Researchers must integrate geochemical parameters (pH, organic matter content) and statistical tools (e.g., principal component analysis) to generalize findings .
Methodological Frameworks
- Data Validation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
- Conflict Resolution : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure comparative studies .
- Reporting Standards : Follow SRQR (Standards for Reporting Qualitative Research) for transparency in experimental design and data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
